还原绿 8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vat Green 8, also known as Crystal Green, is a triarylmethane dye commonly used in scientific research applications. This dye is known for its ability to bind to proteins, making it a valuable tool in protein analysis and purification. In

科学研究应用

绿色电子

“绿色”电子学的研究重点是确定天然来源的化合物和合成材料,这些化合物和材料对环境安全和/或具有生物相容性,可用于电子设备。该领域的目标是提供低成本、节能和环保的电子产品,这些电子产品可以良性地融入生活和环境。最终目标是创造对人类和环境友好的电子产品,其可能的应用范围从可生物降解的设备到可以安全地与活组织连接的电子产品 (Irimia‐Vladu,2014)。

环境政策和税收制度

区块链等新技术在增值税 (VAT) 系统中的应用是一个新兴的研究领域。这种方法分析了区块链如何简化增值税系统,特别是电子发票,从而提高效率和透明度。此类创新可以通过促进绿色技术变革来提高环境生产力,尽管它们对直接减少碳排放的影响仍在研究中 (Setyowati, Utami, Saragih, & Hendrawan, 2020)。

先进制造技术

槽光聚合是一种先进的制造技术,与用光聚合树脂打印精确准确的零件相关。热光刻是槽光聚合的一种变体,包括加热树脂并在高温下对其进行固化。这种方法通过提高绿色零件的拉伸强度和模量,同时减少打印时间,影响印刷材料(例如二甲丙烯酸酯树脂)的性能。这些进步对于开发符合绿色化学和技术目标的可持续制造工艺至关重要 (Steyrer, Busetti, György, Liska, & Stampfl, 2018)。

作用机制

Target of Action

Vat Green 8, a type of vat dye, primarily targets textile fibers such as cotton and rayon . It binds to these fibers to impart a vibrant green color . In addition, Vat Green 8 has been used in the development of organic cathodes for Li-ion batteries (LIBs) .

Mode of Action

In the textile industry, Vat Green 8 is insoluble in water and must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the fiber . Air oxidation then fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .

In the context of LIBs, Vat Green 8, along with other vat dyes, are confined between graphene layers, forming a compatible 3D hybrid architecture . This unique structure affords good Li+ ions accessibility to the electrode and short Li+ ions diffusion length .

Biochemical Pathways

The biochemical pathways involved in the action of Vat Green 8 are primarily related to the reduction and oxidation processes that occur during the dyeing of textiles . In the context of LIBs, the electroactive conjugated carbonyl groups in Vat Green 8 interact with Li+ ions, contributing to the high specific capacity of the battery .

Pharmacokinetics

In textiles, Vat Green 8 exhibits excellent wash-fastness and light-fastness . In LIBs, the unique structure of Vat Green 8/graphene composites ensures fast electron transport throughout the entire electrode .

Result of Action

The result of Vat Green 8’s action in textiles is a vibrant green color that is resistant to washing and light exposure . In LIBs, Vat Green 8/graphene composites possess high specific capacity, exceptional cycling stability, and excellent rate capability .

Action Environment

The action of Vat Green 8 can be influenced by environmental factors. In textiles, the pH of the dye bath can affect the reduction of Vat Green 8 to its leuco form . In LIBs, factors such as temperature and charge/discharge rates can impact the performance of Vat Green 8/graphene composites .

生化分析

Biochemical Properties

Vat Green 8 plays a significant role in biochemical reactions, particularly in the context of its interaction with various biomolecules. The dye is known to interact with enzymes such as reductases and oxidases during the dyeing process. These enzymes facilitate the reduction of Vat Green 8 to its leuco form, which is soluble in alkaline solutions. This reduced form can then penetrate the fibers and, upon oxidation, revert to its original insoluble form, providing the desired color . Additionally, Vat Green 8 can interact with proteins and other biomolecules, potentially affecting their structure and function due to its aromatic and carbonyl groups.

Cellular Effects

Vat Green 8 can influence various cellular processes, particularly in cells exposed to the dye during industrial applications. The dye has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Vat Green 8 can lead to oxidative stress in cells, which in turn can activate signaling pathways related to stress response and apoptosis . Furthermore, the dye may alter gene expression patterns, leading to changes in the production of proteins involved in detoxification and stress response.

Molecular Mechanism

The molecular mechanism of Vat Green 8 involves its interaction with cellular biomolecules at the molecular level. The dye can bind to enzymes, inhibiting or activating their activity. For example, Vat Green 8 can inhibit certain oxidases, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, the dye can interact with DNA, potentially causing mutations or altering gene expression. These interactions highlight the complex nature of Vat Green 8’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vat Green 8 can change over time. The dye’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Vat Green 8 is relatively stable under standard laboratory conditions, but prolonged exposure can lead to its gradual degradation . This degradation can result in the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies have indicated that continuous exposure to Vat Green 8 can lead to chronic oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of Vat Green 8 vary with different dosages in animal models. At low doses, the dye may not exhibit significant toxic effects. At higher doses, Vat Green 8 can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be exceeded for toxic effects to become apparent. These findings underscore the importance of dosage considerations in the application of Vat Green 8.

Metabolic Pathways

Vat Green 8 is involved in various metabolic pathways, particularly those related to its reduction and oxidation. The dye interacts with enzymes such as reductases, which convert it to its leuco form, and oxidases, which revert it to its original form . These interactions are crucial for the dyeing process and also influence the metabolic flux within cells. Additionally, Vat Green 8 can affect metabolite levels, potentially disrupting normal cellular metabolism.

Transport and Distribution

The transport and distribution of Vat Green 8 within cells and tissues are influenced by its interactions with transporters and binding proteins. The dye can be taken up by cells through endocytosis and distributed within various cellular compartments . Binding proteins may facilitate its transport to specific locations within the cell, affecting its localization and accumulation. These processes are essential for understanding the cellular dynamics of Vat Green 8.

Subcellular Localization

Vat Green 8 exhibits specific subcellular localization patterns, which can influence its activity and function. The dye is often localized in the cytoplasm and can accumulate in organelles such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct Vat Green 8 to specific compartments. The subcellular localization of Vat Green 8 is critical for its biochemical interactions and effects on cellular processes.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Vat Green 8 involves the condensation of 2-naphthol and 1,2-diaminobenzene followed by oxidation and coupling reactions.", "Starting Materials": [ "2-naphthol", "1,2-diaminobenzene", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium carbonate", "copper sulfate", "sodium acetate", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in sodium hydroxide solution and add 1,2-diaminobenzene. Heat the mixture to 150-160°C for 4-5 hours to form a condensation product.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3. Add sodium nitrite solution to the mixture to oxidize the amine group to a diazonium salt.", "Step 3: Add sodium carbonate to the mixture to adjust the pH to 8-9. Add copper sulfate solution to the mixture to catalyze the coupling reaction.", "Step 4: Add sodium acetate and acetic acid to the mixture to adjust the pH to 4-5. Heat the mixture to 80-90°C for 2-3 hours to complete the coupling reaction.", "Step 5: Cool the reaction mixture and filter the solid product. Wash the product with water and dry it. Recrystallize the product from a mixture of water and sodium chloride to obtain pure Vat Green 8." ] } | |

| 14999-97-4 | |

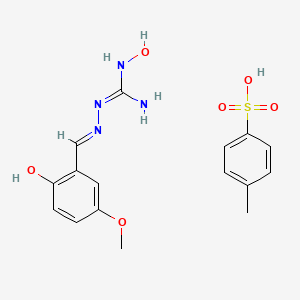

分子式 |

C70H28N4O10 |

分子量 |

0 |

产品来源 |

United States |

Q1: How effective is Vat Green 8 in removing color from textile mill effluents compared to traditional methods?

A1: Research indicates that Vat Green 8, when incorporated into textile mill effluent, can be effectively removed through a flocculation process using a biopolymer derived from chitosan. [] This biopolymer achieved a remarkable 99-100% color removal at an optimal dosage of 180 ppm and a pH range of 5.5 to 6.5. [] Comparatively, using poly aluminium chloride (PAC), a traditional inorganic flocculant, required a significantly higher dosage of 680 ppm and a lower pH range of 4 to 5.5 to achieve similar results. [] This suggests that utilizing biopolymer flocculation with Vat Green 8 presents a potentially more efficient and environmentally friendly approach to treating textile wastewater.

Q2: Can Vat Green 8 be utilized in sustainable energy applications?

A2: Recent research explores the potential of Vat Green 8 as a component in lithium-ion battery cathodes. [] When Vat Green 8 is integrated with graphene, it forms a unique 3D hybrid architecture. [] This structure facilitates efficient lithium-ion transport and electron conductivity, resulting in promising electrochemical performance. [] This research highlights the potential of Vat Green 8 in contributing to sustainable energy solutions as a component in high-performance, environmentally friendly battery technologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。